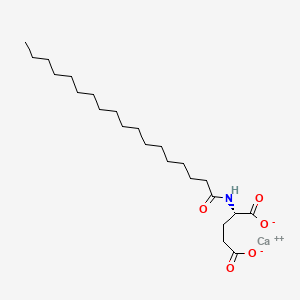

calcium;(2S)-2-(octadecanoylamino)pentanedioate

Description

Molecular Geometry and Packing

The stearoyl chain’s length and linearity facilitate close packing in the solid state, as seen in fatty acid salts. In this compound, alternating ionic and hydrophobic layers likely dominate the supramolecular architecture, with calcium ions residing at the interface between carboxylate headgroups and acyl tail regions. This arrangement mirrors lipid bilayer structures but is stabilized by ionic rather than hydrogen-bonding interactions.

Properties

CAS No. |

61745-54-8 |

|---|---|

Molecular Formula |

C23H41CaNO5 |

Molecular Weight |

451.7 g/mol |

IUPAC Name |

calcium;(2S)-2-(octadecanoylamino)pentanedioate |

InChI |

InChI=1S/C23H43NO5.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |

InChI Key |

ZLNNXCPVVMIOND-BDQAORGHSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of (2S)-2-(octadecanoylamino)pentanedioic acid

This intermediate is typically prepared by:

- Amidation reaction between octadecanoic acid (stearic acid) and (2S)-2-aminopentanedioic acid (L-aspartic acid).

- The reaction is usually catalyzed by coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or by activating the carboxyl group of stearic acid to form an active ester intermediate.

- The stereochemistry at the 2-position (S-configuration) is preserved by using enantiomerically pure L-aspartic acid.

- The reaction is conducted under controlled temperature and solvent conditions (e.g., in anhydrous organic solvents like dichloromethane or DMF) to optimize yield and purity.

Formation of Calcium Salt

Once the stearoyl amino acid derivative is obtained, the calcium salt is prepared by:

- Neutralization reaction with a calcium source such as calcium hydroxide, calcium carbonate, or calcium acetate.

- The acid form is dissolved or suspended in an aqueous or mixed solvent system, and the calcium base is added gradually with stirring.

- The pH is carefully controlled to ensure complete salt formation without excess free acid or base.

- The resulting calcium salt precipitates or remains in solution depending on the solvent system and conditions.

- The product is isolated by filtration, washing, and drying under vacuum or inert atmosphere to prevent hydrolysis or degradation.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amidation | Octadecanoic acid + L-aspartic acid + DCC | Formation of (2S)-2-(octadecanoylamino)pentanedioic acid with high stereochemical purity |

| Solvent | Anhydrous dichloromethane or DMF | Ensures efficient coupling and minimal side reactions |

| Temperature | 0–25 °C | Controlled to prevent racemization and degradation |

| Salt formation | Calcium hydroxide or calcium carbonate | Neutralization to form calcium salt |

| pH control | pH 7–9 | Optimal for salt formation without hydrolysis |

| Isolation | Filtration, washing, vacuum drying | Yields pure calcium;(2S)-2-(octadecanoylamino)pentanedioate |

Analytical Characterization

- Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) confirm the amide bond formation and calcium coordination.

- Elemental analysis verifies calcium content consistent with the salt stoichiometry.

- X-ray diffraction can be used to confirm crystalline structure and purity.

- Thermal analysis (DSC, TGA) assesses stability and decomposition profile.

Alternative Preparation Routes

- Direct reaction of stearoyl chloride with L-aspartic acid followed by calcium salt formation.

- Enzymatic amidation using lipases or proteases to catalyze the formation of the amide bond under milder conditions.

- Use of calcium salts of L-aspartic acid as starting materials reacted with activated stearic acid derivatives.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Amidation + Salt Formation | Stearic acid, L-aspartic acid, DCC, Ca(OH)2 | High purity, stereospecific | Requires careful control of conditions, use of coupling agents |

| Acid Chloride Route | Stearoyl chloride, L-aspartic acid, Ca(OH)2 | Faster reaction | Acid chlorides are moisture sensitive and corrosive |

| Enzymatic Synthesis | Stearic acid, L-aspartic acid, lipase, Ca(OH)2 | Mild conditions, environmentally friendly | Lower yields, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Calcium;(2S)-2-(octadecanoylamino)pentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Calcium;(2S)-2-(octadecanoylamino)pentanedioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential role in cellular signaling and as a calcium ion carrier.

Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a drug delivery agent.

Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium;(2S)-2-(octadecanoylamino)pentanedioate involves its interaction with calcium channels and receptors in biological systems. The compound can bind to calcium channels, modulating their activity and influencing calcium ion transport. This interaction can affect various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipotassium;(2S)-2-(Dodecanoylamino)Pentanedioate

- Molecular formula: C₁₇H₂₉K₂NO₅

- Acyl chain: Dodecanoyl (C12), shorter than octadecanoyl.

- Cation : Potassium, increasing water solubility compared to calcium salts.

- Properties : Reduced lipophilicity due to shorter chain; higher solubility in polar solvents. Applications include surfactant research due to its amphiphilic nature .

Calcium Folinate (Leucovorin)

- Molecular formula : C₂₀H₂₁CaN₇O₇

- Substituent: Pteridinyl-methylamino-benzoyl group instead of octadecanoylamide.

- Applications : Clinically used to mitigate methotrexate toxicity and enhance 5-fluorouracil efficacy in chemotherapy. The complex substituent enables folate receptor targeting, unlike the simpler stearoylated compound .

L-Methylfolate Calcium

- Molecular formula : C₂₀H₂₃CaN₇O₆

- Substituent : Methyltetrahydrofolate moiety linked via a benzoyl group.

- Applications : Active folate form used in treating depression and folate deficiency. The methyl group and pteridine ring facilitate enzymatic integration, contrasting with the metabolically inert stearoylated derivative .

Cadmium Oxalate

- Molecular formula : CdC₂O₄

- Cadmium’s toxicity and strong metal-carboxylate binding contrast with calcium’s biocompatibility, underscoring cation choice’s impact on safety and reactivity .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Acyl Chain/Cation | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Calcium;(2S)-2-(Octadecanoylamino)Pentanedioate | C₂₃H₄₀CaN₂O₅ | C18, Ca²⁺ | ~480.6 | High lipophilicity, moderate solubility | Potential surfactant or drug carrier |

| Dipotassium;(2S)-2-(Dodecanoylamino)Pentanedioate | C₁₇H₂₉K₂NO₅ | C12, K⁺ | ~373.6 | High water solubility | Surfactant research |

| Calcium Folinate | C₂₀H₂₁CaN₇O₇ | None, Ca²⁺ | 511.5 | Water-soluble, folate-targeting | Chemotherapy adjunct |

| L-Methylfolate Calcium | C₂₀H₂₃CaN₇O₆ | None, Ca²⁺ | 497.5 | Bioactive folate form | Depression therapy, folate deficiency |

Research Findings and Trends

- Acyl Chain Impact: Longer chains (e.g., C18 vs. C12) reduce aqueous solubility but enhance membrane permeability, making octadecanoyl derivatives candidates for lipid-based drug delivery .

- Cation Effects : Calcium salts generally exhibit better thermal stability and lower toxicity compared to heavy metals (e.g., cadmium) or alkali metals (e.g., potassium), which prioritize solubility .

- Biological Activity : Compounds with complex substituents (e.g., pteridinyl groups in folates) show targeted therapeutic effects, whereas simpler acylated derivatives may serve as excipients or prodrugs .

Biological Activity

Calcium;(2S)-2-(octadecanoylamino)pentanedioate, a calcium salt of a specific amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines calcium ions with an octadecanoylamino group attached to a pentanedioate backbone. The biological activity of this compound is primarily linked to its interactions with calcium channels and various cellular processes.

The biological activity of this compound is largely attributed to its ability to modulate calcium signaling pathways. The compound interacts with calcium channels, influencing the transport of calcium ions across cell membranes. This interaction can affect several physiological processes, including:

- Muscle Contraction : By modulating calcium influx, it can influence muscle contraction mechanisms.

- Neurotransmission : It may play a role in neurotransmitter release by affecting synaptic calcium levels.

- Enzyme Activity : The compound can alter the activity of calcium-dependent enzymes, impacting various metabolic pathways.

In Vitro Studies

Research has indicated that this compound exhibits several biological effects in vitro:

- Calcium Channel Modulation : Studies have shown that this compound can enhance or inhibit the activity of voltage-gated calcium channels, depending on the concentration and cellular context .

- Cell Viability and Proliferation : In cellular assays, it has been observed that this compound does not exhibit cytotoxic effects on various cell lines, indicating potential for therapeutic applications .

Case Studies

- Cardiovascular Effects : A study demonstrated that the compound could reduce vascular contraction in rat aorta models by acting as a calcium antagonist. This suggests potential applications in managing hypertension .

- Neuroprotective Properties : Another investigation highlighted its neuroprotective effects in models of neuronal injury, where it appeared to stabilize calcium homeostasis and reduce excitotoxicity .

Comparative Analysis

The biological activity of this compound can be compared with other calcium compounds:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| Calcium Gluconate | Calcium supplementation | Bone health |

| Calcium Carbonate | Antacid and dietary supplement | Gastrointestinal health |

| This compound | Modulates calcium signaling pathways | Potential therapeutic agent |

Therapeutic Potential

The unique properties of this compound suggest several potential therapeutic applications:

- Bone Health : Given its role in calcium transport, it may be beneficial in treatments aimed at enhancing bone density or treating osteoporosis.

- Drug Delivery Systems : Its ability to interact with cellular membranes makes it a candidate for drug delivery applications, particularly for drugs requiring targeted delivery to specific tissues .

Industrial Uses

In industrial settings, this compound can be utilized as an additive in formulations requiring enhanced bioavailability of calcium or as a reagent in organic synthesis processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.